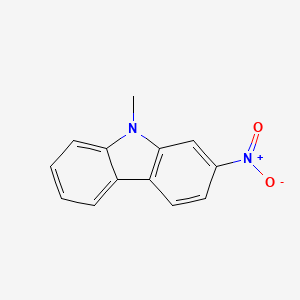
9-Methyl-2-nitrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2-nitrocarbazole is an organic compound with the molecular formula C13H10N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a carbazole core substituted with a methyl group at the 9th position and a nitro group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-nitrocarbazole typically involves the nitration of 9-methylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction: 9-Methylcarbazole is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2nd position.
Reaction Conditions: The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The nitration reaction is carefully monitored to maintain the desired temperature and concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-2-nitrocarbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring positions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 9-Methyl-2-aminocarbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Oxidation: 9-Carboxy-2-nitrocarbazole.
Applications De Recherche Scientifique
9-Methyl-2-nitrocarbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use as a microtubule-targeting agent in cancer treatment.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-2-nitrocarbazole, particularly in its anticancer activity, involves its interaction with microtubules. The compound binds to the colchicine binding site of tubulin, leading to the destabilization of microtubules . This disruption of microtubule dynamics results in cell cycle arrest and subsequent apoptosis of cancer cells. The compound’s ability to interfere with tubulin organization is similar to that of vinblastine, a well-known anticancer drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrocarbazole: Similar structure but lacks the methyl group at the 9th position.
9-Ethyl-3-nitrocarbazole: Similar structure but has an ethyl group at the 9th position and a nitro group at the 3rd position.
Uniqueness
9-Methyl-2-nitrocarbazole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 9th position enhances its stability and modifies its reactivity compared to other nitrocarbazole derivatives.
Propriétés
Numéro CAS |
188107-70-2 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
9-methyl-2-nitrocarbazole |
InChI |
InChI=1S/C13H10N2O2/c1-14-12-5-3-2-4-10(12)11-7-6-9(15(16)17)8-13(11)14/h2-8H,1H3 |
Clé InChI |
ZVGXWOBPSOKZTB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



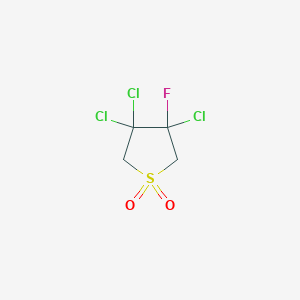
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
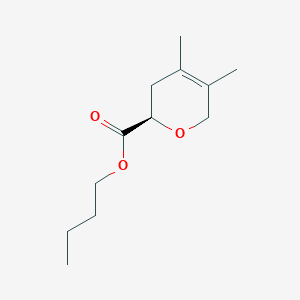
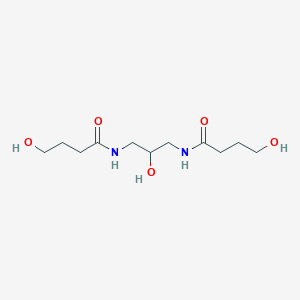
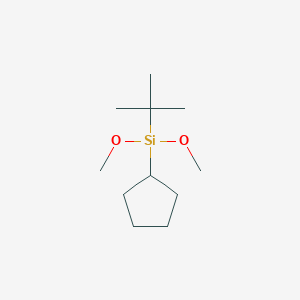

![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
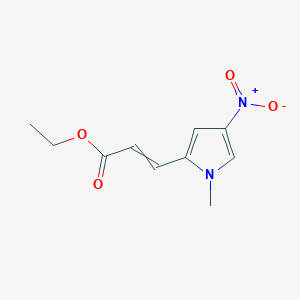
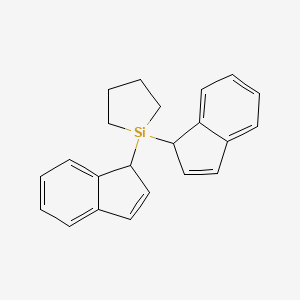
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
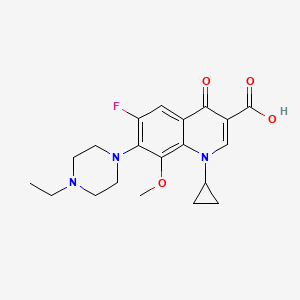
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
